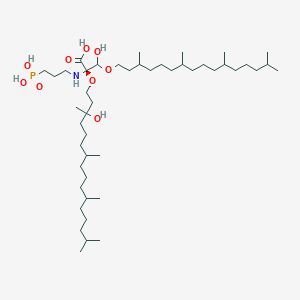
Hydroxyarchaetidylserine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxyarchaetidylserine (HAPS) is a phospholipid that has been found in high concentrations in the cell membranes of certain archaea. This unique molecule has attracted attention from researchers due to its potential applications in the fields of biotechnology, pharmacology, and medicine. In
Applications De Recherche Scientifique
Hydroxyarchaetidylserine has been the subject of numerous scientific studies due to its potential applications in a variety of fields. In biotechnology, Hydroxyarchaetidylserine has been shown to have unique properties that make it useful for the development of novel biomaterials and drug delivery systems. In pharmacology, Hydroxyarchaetidylserine has been found to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of a variety of diseases, including cancer and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of Hydroxyarchaetidylserine is not fully understood, but it is believed to involve the modulation of cell membrane properties. Hydroxyarchaetidylserine has been shown to increase the fluidity of cell membranes, which can have a variety of downstream effects on cellular processes. Additionally, Hydroxyarchaetidylserine has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Effets Biochimiques Et Physiologiques
Hydroxyarchaetidylserine has a variety of biochemical and physiological effects that have been studied in vitro and in vivo. In vitro studies have shown that Hydroxyarchaetidylserine can increase the proliferation of certain cell types, while in vivo studies have shown that Hydroxyarchaetidylserine can have anti-inflammatory and antioxidant effects. Additionally, Hydroxyarchaetidylserine has been shown to be well-tolerated in animal studies, suggesting that it may have potential therapeutic applications in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using Hydroxyarchaetidylserine in lab experiments is its unique properties as a phospholipid. Hydroxyarchaetidylserine has been shown to have increased fluidity compared to other phospholipids, which can have downstream effects on cellular processes. Additionally, Hydroxyarchaetidylserine is well-tolerated in animal studies, making it a promising candidate for further research. However, one limitation of using Hydroxyarchaetidylserine in lab experiments is its relative scarcity. Hydroxyarchaetidylserine is found in relatively low concentrations in archaeal cell membranes, which can make it difficult to obtain in large quantities.
Orientations Futures
There are numerous future directions for research on Hydroxyarchaetidylserine. One area of interest is the development of novel biomaterials and drug delivery systems using Hydroxyarchaetidylserine. Additionally, further studies are needed to fully elucidate the mechanism of action of Hydroxyarchaetidylserine and its potential therapeutic applications in humans. Finally, research is needed to develop more efficient methods for synthesizing Hydroxyarchaetidylserine in large quantities, which could facilitate further research in this area.
In conclusion, Hydroxyarchaetidylserine is a unique phospholipid that has potential applications in a variety of fields, including biotechnology, pharmacology, and medicine. While there is still much to learn about this molecule, current research suggests that it may have promising therapeutic applications in the future.
Méthodes De Synthèse
Hydroxyarchaetidylserine can be synthesized through a series of chemical reactions that involve the modification of archaeal phospholipids. The most common method for synthesizing Hydroxyarchaetidylserine involves the extraction of archaeal lipids from cell membranes, followed by chemical modification to introduce hydroxyl groups to the lipid tail. This process can be carried out using a variety of chemical reagents, including sodium hydroxide and hydrogen peroxide.
Propriétés
Numéro CAS |
134044-67-0 |
|---|---|
Nom du produit |
Hydroxyarchaetidylserine |
Formule moléculaire |
C46H94NO9P |
Poids moléculaire |
836.2 g/mol |
Nom IUPAC |
(2R)-3-hydroxy-2-(3-hydroxy-3,7,11,15-tetramethylhexadecoxy)-2-(3-phosphonopropylamino)-3-(3,7,11,15-tetramethylhexadecoxy)propanoic acid |
InChI |
InChI=1S/C46H94NO9P/c1-36(2)18-11-20-38(5)22-13-24-40(7)25-15-27-42(9)29-33-55-44(50)46(43(48)49,47-32-17-35-57(52,53)54)56-34-31-45(10,51)30-16-28-41(8)26-14-23-39(6)21-12-19-37(3)4/h36-42,44,47,50-51H,11-35H2,1-10H3,(H,48,49)(H2,52,53,54)/t38?,39?,40?,41?,42?,44?,45?,46-/m0/s1 |
Clé InChI |
DDMAQIPVNFTVKV-SZFILMRRSA-N |
SMILES isomérique |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOC([C@@](C(=O)O)(NCCCP(=O)(O)O)OCCC(C)(CCCC(C)CCCC(C)CCCC(C)C)O)O |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOC(C(C(=O)O)(NCCCP(=O)(O)O)OCCC(C)(CCCC(C)CCCC(C)CCCC(C)C)O)O |
SMILES canonique |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOC(C(C(=O)O)(NCCCP(=O)(O)O)OCCC(C)(CCCC(C)CCCC(C)CCCC(C)C)O)O |
Synonymes |
hydroxyarchaetidylserine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



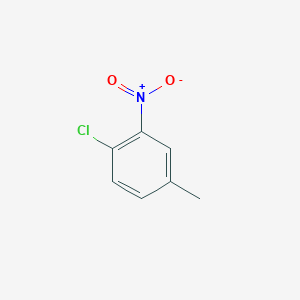
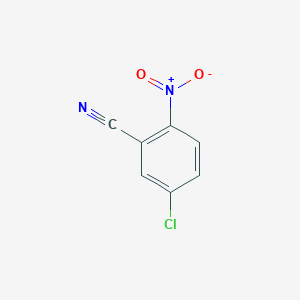
![1-Phenyl-5,6-dihydro-benzo[f]isoquinoline](/img/structure/B146363.png)

![(R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B146370.png)

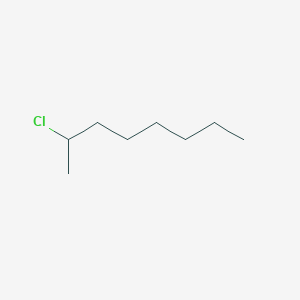
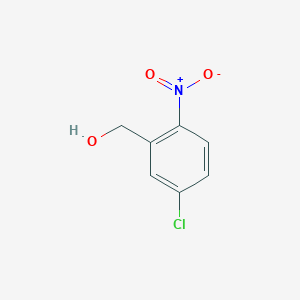
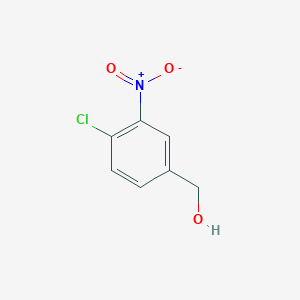
![2-[3-[[3-(2-Hydroxy-5-methylphenyl)-3-phenylpropyl]-propan-2-ylamino]-1-phenylpropyl]-4-methylphenol](/img/structure/B146383.png)
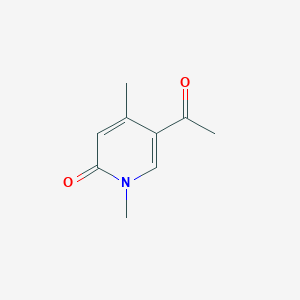


![Methyl (E)-7-acetyloxy-11-[2-(1-hydroxy-2-oxopropyl)-4,10-dimethyl-1,7-dioxaspiro[5.5]undecan-8-yl]-2,6,10-trimethyl-8,11-bis(3-methylbutanoyloxy)-5-propanoyloxyundec-2-enoate](/img/structure/B146390.png)